Sarcosine cresol red is a chemical compound that combines the amino acid sarcosine with the pH indicator cresol red. This compound is notable for its dual functionality, leveraging the properties of both components to serve various scientific applications. Cresol red itself is a triarylmethane dye widely used as a pH indicator, changing color in response to different acidity levels, specifically from yellow at pH levels below 7.2 to red above pH 8.8 . Sarcosine, a derivative of glycine, has been implicated in several biological processes and is studied for its potential roles in neurological health.
Sarcosine cresol red can be classified as a synthetic organic compound. It is categorized within the broader family of sulfonephthalein dyes, which are commonly used as acid-base indicators. The molecular formula for sarcosine cresol red is with a molecular weight of approximately 573.62 g/mol. This compound is synthesized from its constituent parts: sarcosine and cresol red.
The synthesis of sarcosine cresol red typically involves combining sarcosine with cresol red under controlled conditions. While specific synthesis protocols may vary, one common method includes:
The exact conditions (temperature, time, solvent) can be adjusted based on the desired purity and yield of sarcosine cresol red.
The molecular structure of sarcosine cresol red features the integration of the sarcosine moiety into the cresol red framework. The presence of the amino acid contributes to its unique properties, potentially influencing its reactivity and biological interactions.
Sarcosine cresol red participates in various chemical reactions typical of both its components:
Understanding these reactions is crucial for optimizing its use in analytical chemistry and biochemistry.
The mechanism of action for sarcosine cresol red primarily revolves around its role as a pH indicator:
Sarcosine cresol red finds applications across various scientific fields:
Sarcosine cresol red (SCR), a derivative of o-cresolsulfonephthalein, serves as a critical tool for real-time pH monitoring in live-cell assays and biological systems. This compound exhibits dual transition ranges: an acidic shift (pH 1.8–2.0, orange to yellow) and an alkaline shift (pH 7.0–8.8, yellow to violet), enabling precise detection of subtle physiological changes [1] [5]. Its spectral properties include absorbance maxima at 367 nm (secondary peak) and 570 nm (primary peak), facilitating quantitative spectrophotometric analysis [1].
In cellular studies, SCR's hydrophilic dianion form in alkaline environments enhances solubility and interaction with biological matrices. A notable application includes tracking gastrointestinal pH dynamics in mosquito models, where SCR-fed specimens exhibited colorimetric changes correlating with gut alkalinity. Researchers matched in vivo organ coloration to standardized SCR pH solutions, revealing compartment-specific pH gradients critical for digestive enzyme function . Additionally, SCR integrates into isothermal amplification assays (e.g., IMSA for porcine circovirus detection), where amplification-induced acidification shifts solutions from red (pH >7.2) to yellow (pH <7.2), enabling visual endpoint detection without instrumentation .
Table 1: pH-Dependent Chromatic Transitions of Sarcosine Cresol Red
pH Range | Color Change | Ionization State | Primary Applications |
---|---|---|---|
0.2–1.8 | Orange → Yellow | Neutral molecule | Extreme acidification studies |
7.2–8.8 | Yellow → Violet | Hydrophilic dianion | Cellular organelle pH mapping |
9.4–12.0 | Brown-orange → Violet | Fully ionized dianion | Alkaline enzyme reaction monitoring |
SCR functions as a high-performance tracking dye in nucleic acid and protein electrophoresis, offering advantages over conventional dyes like bromophenol blue. Its electrophoretic mobility corresponds to ~125 bp DNA fragments in standard agarose gels, providing a visual reference for migration progress . Crucially, SCR exhibits minimal background interference with ethidium bromide-stained DNA, reducing gel "shadow" artifacts and enhancing band visibility during UV imaging [8].
In polyacrylamide systems, SCR's small molecular radius (382.43 g/mol) enables unhindered migration through matrix pores. Unlike larger tracking dyes, it does not obscure low-molecular-weight bands (<100 bp). A standardized 5X SCR loading buffer formulation includes sucrose (for density), MgCl₂, KCl, Tris-Cl (pH 9.0), and IGEPAL CA-630 (detergent), which stabilizes samples while maintaining dye functionality . SCR is compatible with direct-load PCR protocols, where 4 µl of 5X dye-buffer mixture added to 20 µl reactions allows immediate electrophoresis post-amplification without purification .
Table 2: Performance Comparison of Electrophoretic Tracking Dyes
Dye | Effective Size (bp) | Interference with EtBr | Optimal Gel Type |
---|---|---|---|
Sarcosine cresol red | ~125 | Low | Agarose, PAGE |
Bromophenol blue | ~300 | Moderate | Agarose (>1%) |
Xylene cyanol | ~4,000 | High | Agarose (<0.8%) |
SCR demonstrates exceptional compatibility with enzymatic assays due to its non-reactivity with active sites or cofactors. In PCR applications, SCR-containing loading buffers (0.003 g/ml concentration) exhibit no inhibition of Taq polymerase activity across 30 amplification cycles. Kinetic analyses confirm unchanged reaction velocities and amplicon yields compared to dye-free controls . This inertness stems from SCR's inability to chelate essential Mg²⁺ ions or intercalate into nucleic acid templates.
Similarly, SCR does not impair peroxidase-mediated detection in ELISA systems. When incorporated at 0.01% w/v in chromogenic substrates (e.g., TMB or OPD), SCR provides real-time pH context without competing for the enzyme’s oxidative active site. Absorbance measurements at 570 nm (SCR's alkaline maximum) remain distinct from peroxidase product peaks (e.g., TMB at 650 nm), enabling dual-parameter monitoring [9]. SCR also maintains functionality in isothermal amplification (IMSA), where its color transition solely reflects pyrophosphate-mediated acidification rather than direct enzyme interaction .
Table 3: Enzymatic Compatibility Profile
Enzyme System | [SCR] Tested | Activity Retention | Interference Mechanism |
---|---|---|---|
Taq DNA polymerase | 0.06 mg/ml | 100% | None observed |
Horseradish peroxidase | 0.1 mg/ml | 98% ± 2% | Non-competitive |
Alkaline phosphatase | 0.05 mg/ml | >95% | No metal chelation |
Sources: [9]
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: